4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide 4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0727791
InChI: InChI=1S/C26H28N2O4/c1-17(2)31-21-13-9-19(10-14-21)25(29)27-23-7-5-6-8-24(23)28-26(30)20-11-15-22(16-12-20)32-18(3)4/h5-18H,1-4H3,(H,27,29)(H,28,30)
SMILES: CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C
Molecular Formula: C26H28N2O4
Molecular Weight: 432.5 g/mol

4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide

CAS No.:

Cat. No.: VC0727791

Molecular Formula: C26H28N2O4

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide -

Specification

Molecular Formula C26H28N2O4
Molecular Weight 432.5 g/mol
IUPAC Name 4-propan-2-yloxy-N-[2-[(4-propan-2-yloxybenzoyl)amino]phenyl]benzamide
Standard InChI InChI=1S/C26H28N2O4/c1-17(2)31-21-13-9-19(10-14-21)25(29)27-23-7-5-6-8-24(23)28-26(30)20-11-15-22(16-12-20)32-18(3)4/h5-18H,1-4H3,(H,27,29)(H,28,30)
Standard InChI Key ZQPQBKBIEPBIFK-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator